

A Comparative Analysis of the ^{13}C NMR Spectra of Substituted Quinazolinones

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-2-chloroquinazolin-4(3H)-one

Cat. No.: B069267

[Get Quote](#)

For researchers and professionals in drug development, understanding the structural nuances of pharmacologically active scaffolds like quinazolinones is paramount. This guide provides a comparative analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) spectra of key substituted quinazolinone derivatives. While specific spectral data for **6-Bromo-2-chloroquinazolin-4(3H)-one** is not readily available in the cited literature, this guide presents a detailed comparison with two closely related and well-characterized analogues: 2-phenylquinazolin-4(3H)-one and 6-bromo-2-phenylquinazolin-4(3H)-one. This comparison offers valuable insights into the influence of substituents on the chemical environment of the quinazolinone core.

Quantitative ^{13}C NMR Data

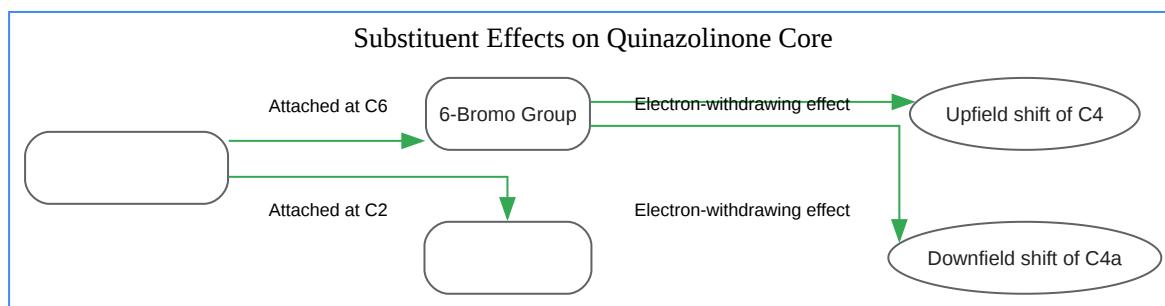
The following table summarizes the reported ^{13}C NMR chemical shifts (δ) in parts per million (ppm) for the two comparative quinazolinone derivatives. The spectra were recorded in dimethyl sulfoxide-d6 (DMSO-d6), and the chemical shifts are referenced to the solvent signal.

Carbon Atom	2-phenylquinazolin-4(3H)-one[1]	6-bromo-2-phenylquinazolin-4(3H)-one[1]
C2	152.78	153.25
C4	162.74	161.76
C4a	121.44	125.33
C5	127.06	128.30
C6	126.33	Not specified
C7	135.08	135.15
C8	127.98	Not specified
C8a	149.19	147.93
C1'	133.18	132.89
C2'/C6'	129.08	129.10
C3'/C5'	128.24	Not specified
C4'	131.87	132.06

Experimental Protocol: ^{13}C NMR Spectroscopy of Quinazolinone Derivatives

The following is a generalized protocol for the acquisition of ^{13}C NMR spectra of quinazolinone derivatives, based on standard laboratory practices.[2][3]

1. Sample Preparation:


- Accurately weigh 20-50 mg of the quinazolinone sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
- Transfer the solution to a standard 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

- The ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
- The spectra are acquired at room temperature.
- A standard proton-decoupled pulse program is used.
- Chemical shifts are reported in ppm and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Structural and Substituent Effects on ^{13}C NMR Spectra

The comparison of the ^{13}C NMR data for 2-phenylquinazolin-4(3H)-one and 6-bromo-2-phenylquinazolin-4(3H)-one reveals the electronic influence of the bromine substituent on the quinazolinone ring system.

[Click to download full resolution via product page](#)

Figure 1. Logical relationship of substituent effects on the ^{13}C NMR chemical shifts of the quinazolinone core.

The introduction of a bromine atom at the C6 position induces noticeable changes in the chemical shifts of the carbon atoms in the quinazolinone core. The electron-withdrawing nature of the bromine atom leads to a downfield shift of the C4a signal and an upfield shift of the C4

(carbonyl) signal. These shifts provide valuable information for the structural elucidation of similarly substituted quinazolinone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mediresonline.org [mediresonline.org]
- 2. mediresonline.org [mediresonline.org]
- 3. article.scirea.org [article.scirea.org]
- To cite this document: BenchChem. [A Comparative Analysis of the ^{13}C NMR Spectra of Substituted Quinazolinones]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b069267#13c-nmr-spectrum-of-6-bromo-2-chloroquinazolin-4-3h-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com